

Synthesis Protocol for Taltobulin Intermediate-2: A Detailed Application Note

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Compound of Interest

Compound Name: Taltobulin intermediate-2

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This document provides a detailed protocol for the synthesis of **Taltobulin intermediate-2**, a key building block in the convergent synthesis of the potent antimicrotubule agent, Taltobulin (HTI-286). The protocol is based on established synthetic routes and is intended to guide researchers in the efficient and reliable preparation of this crucial intermediate.

Introduction

Taltobulin is a synthetic analog of the natural product hemiasterlin and has demonstrated significant potential as an anticancer agent due to its ability to inhibit tubulin polymerization. The synthesis of Taltobulin is a convergent process that involves the preparation of several key intermediates. **Taltobulin intermediate-2**, identified as (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid, is a critical component in this synthetic strategy. This document outlines the detailed experimental procedure for its preparation.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **Taltobulin intermediate-2**.

Parameter	Value
Starting Material	3-methyl-3-phenylbutanoic acid
Key Reagents	Pivaloyl chloride, (S)-4-benzyloxazolidin-2-one, Lithium bis(trimethylsilyl)amide, Di-tert-butyl dicarbonate
Solvents	Tetrahydrofuran (THF), Toluene, Hexanes, Ethyl acetate
Reaction Temperature	-78 °C to Room Temperature
Reaction Time	Approximately 12-24 hours (multi-step)
Overall Yield	Not explicitly stated in the source for the complete sequence to intermediate-2, but individual step yields are typically high.
Purification Method	Flash column chromatography

Experimental Protocol

The synthesis of **Taltobulin intermediate-2** is a multi-step process that begins with the acylation of a chiral auxiliary, followed by stereoselective amination and protection.

Step 1: Synthesis of (S)-4-benzyl-3-(3-methyl-3-phenylbutanoyl)oxazolidin-2-one

- To a solution of 3-methyl-3-phenylbutanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).
- Slowly add pivaloyl chloride (1.05 eq) and stir the mixture at 0 °C for 1 hour.
- In a separate flask, prepare a solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.
- Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.05 eq) to the oxazolidinone solution and stir for 30 minutes at -78 °C.

- Cannulate the previously prepared mixed anhydride solution into the lithiated oxazolidinone solution at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield the acylated oxazolidinone.

Step 2: Synthesis of (S)-2-azido-3-methyl-3-phenylbutanoic acid derivative

- Dissolve the product from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere.
- Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 eq) and stir for 30 minutes.
- Add a solution of trisyl azide (1.2 eq) in THF to the reaction mixture.
- Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The crude azide derivative is typically used in the next step without further purification.

Step 3: Synthesis of (S)-2-amino-3-methyl-3-phenylbutanoic acid

- Dissolve the crude azide from Step 2 in a mixture of THF and water.

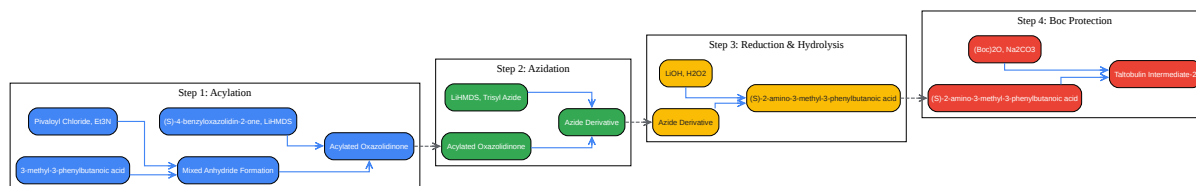
- Add lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) and stir the mixture at room temperature for 4 hours.
- Quench the reaction by adding sodium sulfite solution.
- Acidify the mixture with aqueous HCl and extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.
- The aqueous layer containing the amino acid is then carried forward.

Step 4: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid (**Taltobulin intermediate-2**)

- To the aqueous solution of the amino acid from Step 3, add dioxane and a solution of di-tert-butyl dicarbonate (Boc)₂O (1.5 eq) in dioxane.
- Adjust the pH of the solution to 9-10 with an aqueous solution of sodium carbonate and stir the mixture at room temperature overnight.
- Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.
- Acidify the aqueous layer to pH 2-3 with cold 1 N HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **Taltobulin intermediate-2** as a solid.

Visualizations

Experimental Workflow for **Taltobulin Intermediate-2** Synthesis



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Caption: Synthetic workflow for **Taltobulin intermediate-2**.

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